molecular formula C21H21BiCl2 B1309131 Tri-o-tolylbismuth Dichloride CAS No. 6729-60-8

Tri-o-tolylbismuth Dichloride

Cat. No.: B1309131
CAS No.: 6729-60-8
M. Wt: 553.3 g/mol
InChI Key: RLWWKAGRZATJDC-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Tri-o-tolylbismuth Dichloride is a complex compound with a molecular formula of C21H21BiCl2 The primary targets of this compound are currently not well-documented in the literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to be sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuth Dichloride can be synthesized through the reaction of tri-o-tolylbismuth with chlorine gas. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C7H7 \text{(C}_7\text{H}_7\ (C7​H7​ 

Biological Activity

Tri-o-tolylbismuth dichloride (C21_{21}H21_{21}BiCl2_2), a bismuth compound, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its white crystalline form and a molecular weight of 553.28 g/mol. It is synthesized through various methods, often involving the reaction of bismuth with organic compounds. The compound is soluble in organic solvents and has been studied for its potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of bismuth compounds, including this compound. Bismuth compounds are primarily known for their efficacy against Helicobacter pylori, a bacterium associated with gastrointestinal diseases.

  • Inhibition of Bacterial Growth :
    • Bismuth compounds inhibit the growth of H. pylori by downregulating virulence factors such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .
    • They disrupt flagellar assembly and inhibit antioxidant enzymes, leading to increased oxidative stress within bacterial cells .
  • Formation of Membrane Vesicles :
    • Bismuth induces the formation of membrane vesicles enriched with bismuth-binding proteins. These vesicles play a role in expelling bismuth from bacterial cells, thereby mitigating toxicity .
  • DNA Protection :
    • Exposure to bismuth may lead to the formation of polyphosphate granules that compact bacterial nucleoid structures, providing a protective mechanism against bismuth-induced damage .

Study 1: In Vitro Efficacy Against H. pylori

A recent study evaluated the minimum inhibitory concentration (MIC) of various bismuth complexes against different strains of H. pylori. This compound exhibited significant antibacterial activity with an MIC comparable to other established bismuth compounds.

CompoundMIC (μM)Activity Level
This compound8.84High
Bismuth carboxylates (BSS)8-12.5Moderate to High
Novel Bi complex with pyridine11.4-13.4Moderate

This data indicates that this compound is a promising candidate for further development as an antibacterial agent against H. pylori.

Study 2: Synergistic Effects with Antibiotics

In another investigation, this compound was tested in combination with meropenem against carbapenem-resistant Klebsiella pneumoniae. The combination therapy showed enhanced efficacy compared to monotherapy, restoring antibiotic sensitivity in resistant strains .

Toxicity Considerations

While this compound shows promise as an antibacterial agent, its toxicity towards mammalian cells has been noted in some studies. The balance between efficacy and safety remains a critical area for ongoing research.

Properties

IUPAC Name

dichloro-tris(2-methylphenyl)bismuth
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWWKAGRZATJDC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BiCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411386
Record name Tri-o-tolylbismuth Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-60-8
Record name Tri-o-tolylbismuth Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-o-tolylbismuth Dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-o-tolylbismuth Dichloride
Reactant of Route 2
Tri-o-tolylbismuth Dichloride
Reactant of Route 3
Tri-o-tolylbismuth Dichloride
Reactant of Route 4
Tri-o-tolylbismuth Dichloride
Reactant of Route 5
Tri-o-tolylbismuth Dichloride
Reactant of Route 6
Tri-o-tolylbismuth Dichloride

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